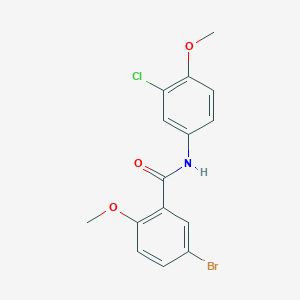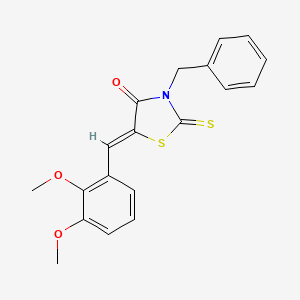
5-bromo-N-(3-chloro-4-methoxyphenyl)-2-methoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-bromo-N-(3-chloro-4-methoxyphenyl)-2-methoxybenzamide, also known as BCI-121, is a chemical compound that has shown potential in scientific research. It is a benzamide derivative that has been synthesized and studied for its biochemical and physiological effects.
作用機序
The mechanism of action of 5-bromo-N-(3-chloro-4-methoxyphenyl)-2-methoxybenzamide is not fully understood. However, it has been found to inhibit the activity of enzymes such as histone deacetylases (HDACs) and protein kinase C (PKC). HDACs are enzymes that remove acetyl groups from histones, which can lead to changes in gene expression. PKC is an enzyme that plays a role in various cellular processes such as cell proliferation and differentiation.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. This compound has also been found to increase the levels of acetylated histones, which can lead to changes in gene expression. In addition, this compound has been found to increase the levels of brain-derived neurotrophic factor (BDNF), which can promote the growth and survival of neurons.
実験室実験の利点と制限
One advantage of using 5-bromo-N-(3-chloro-4-methoxyphenyl)-2-methoxybenzamide in lab experiments is its potential in treating various diseases. It has been shown to have anticancer and neuroprotective properties, which can be useful in developing new treatments for cancer and neurodegenerative diseases. However, one limitation of using this compound is the lack of understanding of its mechanism of action. Further research is needed to fully understand how this compound works and its potential side effects.
将来の方向性
There are several future directions for studying 5-bromo-N-(3-chloro-4-methoxyphenyl)-2-methoxybenzamide. One direction is to further investigate its mechanism of action. Understanding how this compound works can lead to the development of more effective treatments for cancer and neurodegenerative diseases. Another direction is to study the potential side effects of this compound. This can help determine its safety and efficacy in treating various diseases. Finally, future research can focus on developing new derivatives of this compound that have improved properties such as increased potency and selectivity.
合成法
5-bromo-N-(3-chloro-4-methoxyphenyl)-2-methoxybenzamide can be synthesized using a multi-step process. The first step involves the reaction of 3-chloro-4-methoxyaniline with 5-bromo-2-methoxybenzoyl chloride in the presence of a base such as triethylamine. This reaction yields this compound. The compound can be further purified using column chromatography to obtain a pure product.
科学的研究の応用
5-bromo-N-(3-chloro-4-methoxyphenyl)-2-methoxybenzamide has been studied for its potential in treating various diseases. It has been shown to have anticancer properties by inhibiting the growth of cancer cells. This compound has also been studied for its potential in treating neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. It has been found to have neuroprotective properties that can prevent the degeneration of neurons.
特性
IUPAC Name |
5-bromo-N-(3-chloro-4-methoxyphenyl)-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrClNO3/c1-20-13-5-3-9(16)7-11(13)15(19)18-10-4-6-14(21-2)12(17)8-10/h3-8H,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIIWKSYRKIFJGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C(=O)NC2=CC(=C(C=C2)OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-methyl-2-[(4-methyl-2-quinazolinyl)amino]-4-pyrimidinol](/img/structure/B6102042.png)
![6-({2-[(3-methyl-2-thienyl)carbonyl]hydrazino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B6102057.png)
![N-(4-bromophenyl)-2-[(5-cyclopropyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B6102065.png)

![2-[4-cycloheptyl-1-(2-fluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B6102071.png)
![1-(5-chloro-2-methylphenyl)-4-{[1-(4-methoxybenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperazine](/img/structure/B6102075.png)
![N-[2-(1-methyl-2-pyrrolidinyl)ethyl]-1-(2-phenylethyl)-4-piperidinamine](/img/structure/B6102081.png)
![5-{1-[(1-ethyl-1H-imidazol-5-yl)methyl]-2-pyrrolidinyl}-N-(3-furylmethyl)-2-thiophenecarboxamide](/img/structure/B6102095.png)

![2-(2,1,3-benzoxadiazol-4-ylmethyl)-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6102104.png)
![1-{[2-(4-fluorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-3-piperidinol](/img/structure/B6102105.png)
![2-[(4-hydroxy-6-propyl-2-pyrimidinyl)thio]-N-(6-nitro-1,3-benzothiazol-2-yl)acetamide](/img/structure/B6102113.png)
![N-allyl-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B6102125.png)
![2-({2-[(6-phenyl-4-pyrimidinyl)thio]propanoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B6102148.png)